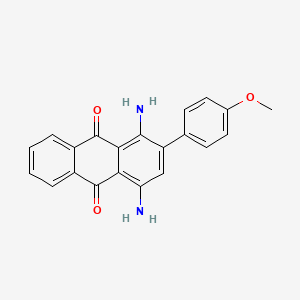

1,4-Diamino-2-(4-methoxyphenyl)anthracene-9,10-dione

Beschreibung

1,4-Diamino-2-(4-methoxyphenyl)anthracene-9,10-dione is an anthraquinone derivative characterized by amino groups at positions 1 and 4 of the anthracene core and a 4-methoxyphenyl substituent at position 2. This compound belongs to a class of molecules with significant interest in materials science and medicinal chemistry due to their electronic properties and biological activity.

Eigenschaften

CAS-Nummer |

1573-83-7 |

|---|---|

Molekularformel |

C21H16N2O3 |

Molekulargewicht |

344.4 g/mol |

IUPAC-Name |

1,4-diamino-2-(4-methoxyphenyl)anthracene-9,10-dione |

InChI |

InChI=1S/C21H16N2O3/c1-26-12-8-6-11(7-9-12)15-10-16(22)17-18(19(15)23)21(25)14-5-3-2-4-13(14)20(17)24/h2-10H,22-23H2,1H3 |

InChI-Schlüssel |

BFAIUWZMXRMAPW-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Diamino-2-(4-methoxyphenyl)anthracene-9,10-dione can be synthesized through a multi-step process involving the functionalization of anthracene derivatives. One common method involves the nitration of anthracene to introduce nitro groups, followed by reduction to form amino groups. The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction. The final step involves oxidation to form the quinone structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Diamino-2-(4-methoxyphenyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The quinone structure can be further oxidized to form more complex derivatives.

Reduction: The quinone can be reduced to form hydroquinone derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, hydroquinones, and complex polycyclic compounds.

Wissenschaftliche Forschungsanwendungen

Applications in Materials Science

- Dyes and Pigments :

-

Organic Electronics :

- It serves as an organic semiconductor in electronic devices. The compound's ability to conduct electricity makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that the incorporation of this compound can enhance the efficiency of these devices by improving charge transport properties .

Medical Applications

-

Anticancer Activity :

- Several studies have reported the potential anticancer properties of 1,4-Diamino-2-(4-methoxyphenyl)anthracene-9,10-dione. It has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Properties :

Applications in Photonics

-

Nonlinear Optical Materials :

- The compound has been investigated for its nonlinear optical properties, making it suitable for applications in photonics such as frequency doubling and optical switching. Its ability to exhibit high second-order nonlinear susceptibility is particularly valuable in the development of advanced optical devices .

- Laser Technology :

Case Studies

Wirkmechanismus

The compound exerts its effects primarily through interactions with biological macromolecules. In the case of its anticancer properties, it intercalates with DNA, disrupting the replication process and inducing apoptosis in cancer cells. The methoxyphenyl group enhances its ability to penetrate cell membranes, increasing its efficacy.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

- 1,4-Diaminoanthracene-9,10-dione (Entry 27, ): This simpler derivative lacks the 4-methoxyphenyl group, resulting in reduced steric bulk and different electronic properties. Its α angle (0.094°) suggests a planar structure, favoring π-π stacking .

- 4,8-Diamino-1,5-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione (CAS 4702-64-1, ): Features amino groups at positions 4 and 8, hydroxyls at 1 and 5, and a methoxyphenyl group at position 2.

- 1,4-Bis[(2-aminoethyl)amino]-5,8-dimethylanthracene-9,10-dione (): Symmetrical substitution with aminoethyl groups at 1 and 4, and methyl groups at 5 and 7. The methyl groups enhance hydrophobicity, while the aminoethyl chains may improve DNA intercalation properties .

Functional Group Variations

- Mitoxantrone (1,4-Dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione, ): Contains hydroxyl and aminoethylamino groups, enabling strong DNA intercalation and topoisomerase II inhibition. The target compound’s methoxyphenyl group may reduce cytotoxicity but improve fluorescence for optoelectronic applications .

Physicochemical Properties

Solubility and Crystallinity

- The 4-methoxyphenyl group in the target compound enhances solubility in organic solvents compared to non-polar derivatives like 5,8-dimethylanthracenediones ().

- Crystal structures of bromo-phenyl anthracenediones () reveal that methoxy groups can induce C–H···O hydrogen bonds and π-π stacking, which may stabilize crystalline phases in the target compound .

Optoelectronic Properties

- Anthracenediones with electron-donating groups (e.g., methoxy, amino) exhibit red-shifted absorption/emission spectra. For example, 10-bromo-9-phenylanthracene-9,10-dione shows a fluorescence quantum efficiency of 0.34, while amino-substituted derivatives like the target compound may achieve higher values due to enhanced charge transfer .

Biologische Aktivität

1,4-Diamino-2-(4-methoxyphenyl)anthracene-9,10-dione, also known as 1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione, is a synthetic organic compound with significant potential in biological applications. This compound belongs to the anthraquinone class and exhibits diverse biological activities, particularly in cancer treatment and antimicrobial properties. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H16N2O5

- Molecular Weight : 376.4 g/mol

- IUPAC Name : 1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione

The biological activity of 1,4-Diamino-2-(4-methoxyphenyl)anthracene-9,10-dione is primarily attributed to its ability to interact with DNA and other biomolecules. The compound can intercalate into DNA strands, disrupting replication and transcription processes. This interference leads to the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding during replication. Consequently, this mechanism induces apoptosis in cancer cells and inhibits cell proliferation .

Biological Activity Overview

-

Anticancer Activity :

- Cytotoxicity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against human fibroblast cell lines with promising results indicating selective toxicity towards cancerous cells while sparing normal cells .

- Mechanisms : The anticancer effects are mediated through apoptosis induction and cell cycle arrest at the G2/M phase .

- Antimicrobial Properties :

-

Other Biological Activities :

- Antimalarial Activity : Research has suggested potential antimalarial effects, although further studies are needed to confirm these findings.

- Anti-inflammatory Effects : Preliminary studies indicate that the compound may possess anti-inflammatory properties, contributing to its therapeutic profile .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.